molecular formula C8H16N4 B13487077 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

Cat. No.: B13487077
M. Wt: 168.24 g/mol
InChI Key: WRNHNEALHPOXOP-UHFFFAOYSA-N
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Description

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole with 2-methylpropan-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole derivatives: These compounds have similar structures but differ in the position of nitrogen atoms.

    1H-1,2,4-triazole derivatives: These are closely related and share similar chemical properties.

Uniqueness

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine, a compound characterized by its unique triazole structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C8_8H16_{16}N4_4
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1342548-18-8

The compound features a triazole ring that is known for its biological significance, particularly in antimicrobial and antifungal applications. Its structural attributes facilitate interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against the ESKAPE pathogens, a group of bacteria known for their antibiotic resistance:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Klebsiella pneumoniae8 µg/mL
Enterococcus faecium2 µg/mL

The compound’s mechanism of action is believed to involve the inhibition of specific enzymes or receptors essential for bacterial survival.

Case Studies

  • Study on Antifungal Activity : A study conducted on derivatives of triazole compounds demonstrated that those with similar structural features to this compound exhibited significant antifungal properties against Candida albicans and other fungal strains. The presence of the ethyl group at the 5-position was found to enhance the compound's efficacy compared to its methyl counterpart.
  • Synergistic Effects with Other Antibiotics : In a recent investigation, the compound was tested in combination with standard antibiotics like ciprofloxacin. Results indicated a synergistic effect that improved overall antimicrobial activity against resistant strains .

The biological activity of this compound is attributed to its ability to interact with molecular targets within microbial cells. The triazole moiety is particularly effective in binding to enzymes involved in cell wall synthesis and metabolic pathways. This interaction disrupts normal cellular functions, leading to microbial death.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and alkyl nitriles.
  • Alkylation : Introduction of the ethyl group through reactions with ethyl halides.
  • Attachment of Propan Chain : Finalizing the structure via reductive amination or related methods.

The specific substitution pattern of this compound influences its reactivity and biological activity. The ethyl group enhances lipophilicity, facilitating better membrane penetration and increased biological efficacy compared to structurally similar compounds .

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H16N4/c1-4-6-10-8(12-11-6)7(9)5(2)3/h5,7H,4,9H2,1-3H3,(H,10,11,12)

InChI Key

WRNHNEALHPOXOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C(C(C)C)N

Origin of Product

United States

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